N,N-dimethylglycine
N,N-dimethylglycine
N,N-dimethylglycine is an N-methylglycine that is glycine carrying two N-methyl substituents. It has a role as a human metabolite, a Daphnia magna metabolite and a mouse metabolite. It is a N-methyl-amino acid and a member of N-methylglycines. It is a tautomer of a N,N-dimethylglycine zwitterion.
N,N-Dimethylglycine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N,N-dimethylglycine is a natural product found in Paris fargesii, Homo sapiens, and other organisms with data available.
See also: N,N-Dimethylglycine hydrochloride (active moiety of) ... View More ...
N,N-Dimethylglycine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N,N-dimethylglycine is a natural product found in Paris fargesii, Homo sapiens, and other organisms with data available.
See also: N,N-Dimethylglycine hydrochloride (active moiety of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
1118-68-9
VCID:
VC20838628
InChI:
InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
SMILES:
CN(C)CC(=O)O
Molecular Formula:
C4H9NO2
Molecular Weight:
103.12 g/mol
N,N-dimethylglycine
CAS No.: 1118-68-9
Cat. No.: VC20838628
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N-dimethylglycine is an N-methylglycine that is glycine carrying two N-methyl substituents. It has a role as a human metabolite, a Daphnia magna metabolite and a mouse metabolite. It is a N-methyl-amino acid and a member of N-methylglycines. It is a tautomer of a N,N-dimethylglycine zwitterion. N,N-Dimethylglycine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). N,N-dimethylglycine is a natural product found in Paris fargesii, Homo sapiens, and other organisms with data available. See also: N,N-Dimethylglycine hydrochloride (active moiety of) ... View More ... |
|---|---|
| CAS No. | 1118-68-9 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | 2-(dimethylamino)acetic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) |
| Standard InChI Key | FFDGPVCHZBVARC-UHFFFAOYSA-N |
| SMILES | CN(C)CC(=O)O |
| Canonical SMILES | CN(C)CC(=O)O |
| Boiling Point | 63.9 °C |
| Melting Point | 185.5 °C |
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